molecular formula C18H15N7OS B2390638 2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2415520-06-6

2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2390638
CAS No.: 2415520-06-6
M. Wt: 377.43
InChI Key: NSJSCAOSNYBOIO-UHFFFAOYSA-N
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Description

2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential antitumor properties .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death .

Properties

IUPAC Name

2-phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7OS/c26-18(15-8-21-25(23-15)13-4-2-1-3-5-13)22-12-9-24(10-12)17-16-14(6-7-27-16)19-11-20-17/h1-8,11-12H,9-10H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJSCAOSNYBOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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